(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

Description

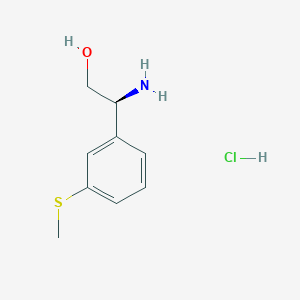

(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride (CAS: 2061996-54-9) is a chiral amino alcohol derivative with a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol . Its IUPAC name is (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol hydrochloride. The compound features a 3-(methylthio)phenyl group attached to a β-amino alcohol backbone, which is protonated as a hydrochloride salt. Key identifiers include:

- PubChem CID: 127264616

- SMILES: CSc1ccccc1C(CO)N.Cl

- Hazard warnings: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

This compound is used in pharmaceutical research, particularly as a chiral building block for synthesizing bioactive molecules. Its sulfur-containing substituent (methylthio group) contributes to unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQQESIYANEIA-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC(=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061996-54-9 | |

| Record name | Benzeneethanol, β-amino-3-(methylthio)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the methylthio-substituted phenyl ring.

Hydroxylation: The hydroxyl group is introduced via a reduction reaction, often using reducing agents like sodium borohydride.

Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride Applications

This compound is a chemical compound with potential applications in scientific research, with a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol . The compound features an amino group (-NH₂), a hydroxyl group (-OH), and a methylthio group (-S-CH₃) attached to a phenyl ring. It is a chiral building block in pharmaceutical synthesis and is characterized by its hydrochloride salt form, enhancing its water solubility and stability.

Potential Applications

This compound has potential applications in:

- Pharmaceutical Research

- Chiral Synthesis

- Development of New Drugs or Materials

The compound's structure may provide advantages in developing new drugs or materials.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound. The following table highlights their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol | Chiral variant | Potentially different biological activity due to chirality |

| 3-Methylthioaniline | Amino group on a phenyl ring | Lacks alcohol functionality; primarily used in dye synthesis |

| 2-Aminoethanol | Simple amino alcohol | More straightforward structure; less functional complexity |

| 3-Methylthiophenol | Sulfur-containing phenol | Exhibits different reactivity patterns due to lack of amino group |

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The structural analogs of this compound differ primarily in the substituents on the phenyl ring.

Table 1: Key Structural Analogs

Impact of Substituents on Properties

Electronic Effects

- Methylthio (S-CH₃) : The sulfur atom in the target compound enhances polarizability, facilitating π-π stacking or hydrogen bonding in biological systems. This group is less electronegative than halogens but more lipophilic than methoxy .

- Chloro (Cl) : The 3-chloro analog (CAS 2061980-13-8) exhibits higher electronegativity, increasing reactivity in nucleophilic substitutions. However, it may reduce solubility due to hydrophobicity .

- Trifluoromethyl (CF₃) : The CF₃ group in CAS 1394822-95-7 is strongly electron-withdrawing, stabilizing negative charges but reducing aqueous solubility .

Steric Effects

- Fluorine (F) : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability, as seen in CAS 1810074-77-1 .

Stereochemical Considerations

All listed analogs are S-enantiomers, except for the R-configuration in (R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1951425-23-2). Enantiomeric purity is critical for pharmacological activity, as seen in chiral drug intermediates .

Biological Activity

(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is a chiral amino alcohol that has garnered attention for its diverse biological activities. The compound's structure, characterized by an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₄ClNOS

- Molecular Weight : 219.73 g/mol

- SMILES Notation : NC(C1=CC=CC(SC)=C1)C.Cl

The compound's chiral nature implies that its enantiomers may exhibit different biological activities, which is crucial for drug development and therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with neurotransmitter receptors, enzymes, or proteins involved in signal transduction pathways. Its amino and hydroxyl groups facilitate hydrogen bonding with these targets, while the methylthio group may enhance hydrophobic interactions.

- Biological Pathways : Research indicates that this compound can modulate neurotransmitter systems, particularly through its role as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and neuroactive properties.

1. Neuroactive Properties

This compound has been studied for its potential effects on the dopaminergic system. As a TAAR1 agonist, it may influence mood and behavior, suggesting applications in treating psychiatric disorders.

3. Antimicrobial Activity

While specific studies on this compound's antimicrobial properties are sparse, compounds within the same class have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The potential for this compound to act as an antimicrobial agent remains an area for further investigation.

Case Study 1: Neurotransmitter Modulation

In a study focusing on TAAR1 agonists, this compound was evaluated for its ability to influence dopamine release in neuronal cultures. The results indicated a significant increase in dopamine levels at specific concentrations, suggesting its potential utility in treating disorders linked to dopaminergic dysfunctions.

Case Study 2: Cytotoxicity Assessment

A comparative analysis was conducted using similar phenylethanolamine derivatives against cancer cell lines. The study found that modifications to the methylthio group significantly influenced cytotoxicity profiles. Although direct tests on this compound were not performed, the trends observed provide insights into its potential effectiveness as an anticancer agent.

Data Summary Table

| Property/Activity | Details |

|---|---|

| Chemical Structure | Chiral amino alcohol |

| Molecular Targets | TAAR1, various enzymes |

| Potential Activities | Neuroactive effects, anticancer properties |

| IC50 Values Against Cancer Lines | Ranges from 3.6 µM to 11.0 µM (related compounds) |

| Antimicrobial Activity | Potential activity against Gram-positive bacteria |

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, and how can enantioselectivity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the reduction of a ketone precursor (e.g., 3-(methylthio)phenylglyoxal) using a chiral catalyst like (R)- or (S)-BINAP-Ru complexes to achieve enantiomeric excess. Post-reduction, the amino alcohol intermediate is treated with HCl to form the hydrochloride salt. For enantioselectivity, monitor reaction progress using chiral HPLC (e.g., Chiralpak AD-H column) to confirm ≥98% ee .

Q. How is the structural integrity of this compound validated in synthetic batches?

Use a combination of spectroscopic techniques:

- NMR : Confirm the (S)-configuration via H-NMR coupling constants (e.g., vicinal protons on the chiral center show distinct splitting patterns).

- X-ray crystallography : Resolve absolute configuration for crystalline batches.

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (, calculated 227.0463) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritancy (H335 hazard).

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : Keep in a desiccator at 2–8°C under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the methylthio group at the 3-position influence the compound’s reactivity in nucleophilic substitution reactions?

The methylthio (-SMe) group is a weak electron-donating substituent, which directs electrophilic attacks to the para position. However, under acidic conditions, it can oxidize to sulfoxide/sulfone derivatives, altering reactivity. For example, in Pd-catalyzed cross-coupling reactions, the thioether may require protection (e.g., as a boronate ester) to prevent side reactions .

Q. What methodologies are used to assess this compound’s metabolic stability in pharmacological studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates to evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4).

- Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction .

Q. How can researchers resolve contradictions in reported solubility data for this hydrochloride salt?

Discrepancies often arise from polymorphic forms or residual solvents. Standardize testing conditions:

Q. What strategies optimize catalytic asymmetric synthesis for scaling to multi-gram quantities?

Q. How is the compound’s chiral purity maintained during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.